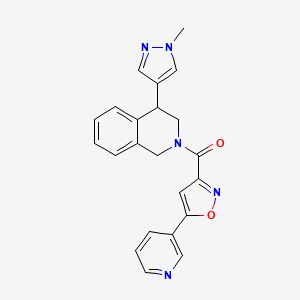
(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone is a complex organic molecule that features multiple heterocyclic structures
Mechanism of Action
Target of Action
The compound “4-(1-methyl-1H-pyrazol-4-yl)-2-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline” could potentially target specific enzymes or receptors in the body. For instance, similar compounds have been found to inhibit the BRAF V600E protein .
Mode of Action
The compound might interact with its target by binding to the active site, thereby inhibiting its function. This could result in a decrease in the activity of the target protein .
Biochemical Pathways
The inhibition of the target protein could affect various biochemical pathways. For example, the inhibition of the BRAF V600E protein could disrupt the MAPK signaling pathway, which is involved in cell growth and proliferation .
Result of Action
The molecular and cellular effects of the compound’s action could include the inhibition of cell growth and proliferation, and the induction of cell death in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone typically involves multi-step organic synthesis. The process may include:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 1-methyl-1H-pyrazole, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Isoquinoline Synthesis: The dihydroisoquinoline moiety can be prepared via the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamines with acid chlorides.
Isoxazole Formation: The isoxazole ring can be synthesized through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes.
Coupling Reactions: The final step involves coupling the different heterocyclic units through carbonylation reactions, often using reagents like palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and isoquinoline rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation Products: Oxidized derivatives of the pyrazole and isoquinoline rings.
Reduction Products: Reduced forms of the carbonyl group, leading to alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s heterocyclic structures are of interest for studying enzyme interactions and receptor binding. It can serve as a probe molecule in biochemical assays to investigate the activity of various biological targets.
Medicine
Medicinally, compounds with similar structures have been explored for their potential as therapeutic agents. This compound could be investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(5-(pyridin-2-yl)isoxazol-3-yl)methanone
- (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(5-(pyridin-4-yl)isoxazol-3-yl)methanone
Uniqueness
The unique combination of the pyrazole, isoquinoline, isoxazole, and pyridine rings in (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone provides a distinct structural framework that can result in unique biological activities and chemical reactivity compared to other similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with specific desired properties.
Properties
IUPAC Name |
[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-26-12-17(11-24-26)19-14-27(13-16-5-2-3-7-18(16)19)22(28)20-9-21(29-25-20)15-6-4-8-23-10-15/h2-12,19H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEWIFPXQQETDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=NOC(=C4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
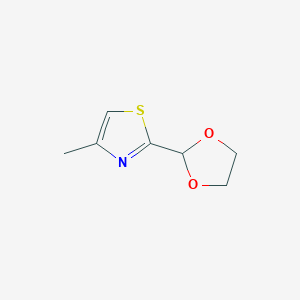
![N-(2H-1,3-benzodioxol-5-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide](/img/structure/B2703241.png)
![1-[4-(Oxan-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2703243.png)
![5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]pentanamide](/img/structure/B2703244.png)
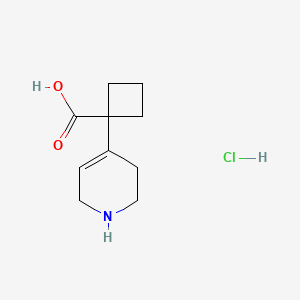
![7-(2-chlorophenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2703249.png)
![N-(3,5-dimethoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2703250.png)
![2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2703251.png)
![4-(dipropylsulfamoyl)-N-[(2E)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2703253.png)
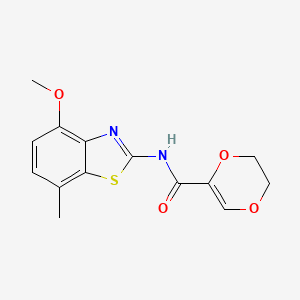
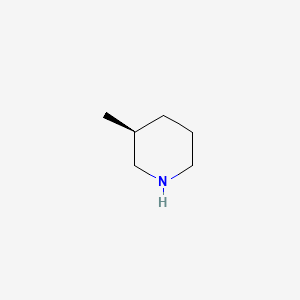
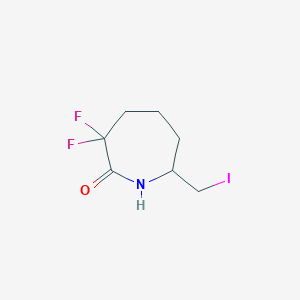
![N-(1-cyanocyclohexyl)-2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]-N-methylpropanamide](/img/structure/B2703260.png)
![ethyl 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate](/img/structure/B2703261.png)
